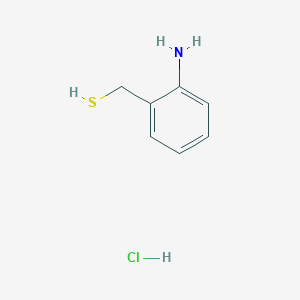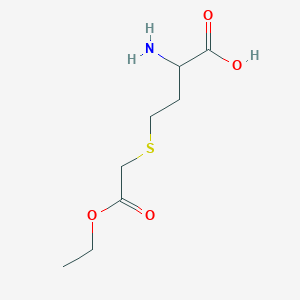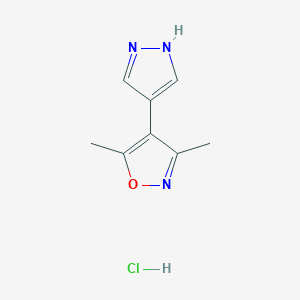
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring fused with an oxazole ring, both of which are substituted with methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.
-
Formation of the Oxazole Ring: : The next step involves the cyclization of the pyrazole derivative with an appropriate nitrile oxide. This can be achieved by reacting 3,5-dimethylpyrazole with a nitrile oxide precursor under controlled conditions to form the oxazole ring.
-
Hydrochloride Salt Formation: : The final step involves the conversion of the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced derivatives.
-
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the pyrazole ring, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid.
Reduction: Formation of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazolidine.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving pyrazole and oxazole rings. It can also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxazole rings can form hydrogen bonds and other interactions with amino acid residues in proteins, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the oxazole ring, making it less versatile in certain reactions.
4-(1H-Pyrazol-4-yl)-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and solubility.
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole: The free base form without the hydrochloride salt, which may have different solubility properties.
Uniqueness
3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is unique due to its combined pyrazole and oxazole rings with methyl substitutions, enhancing its reactivity and solubility. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H10ClN3O |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-5-8(6(2)12-11-5)7-3-9-10-4-7;/h3-4H,1-2H3,(H,9,10);1H |
InChI-Schlüssel |
GZIDQVZYGCHJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=CNN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



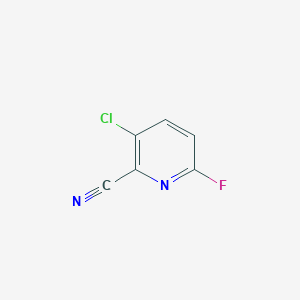

![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
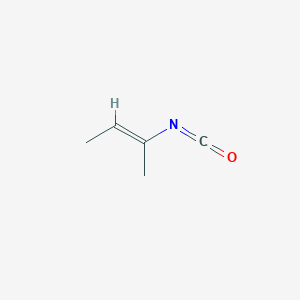
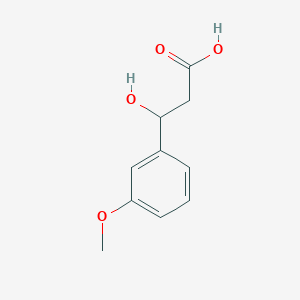
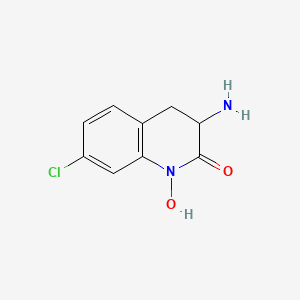
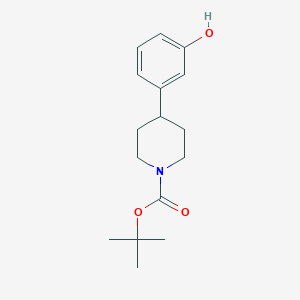
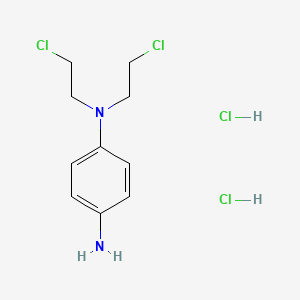
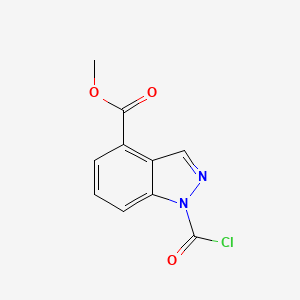
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

